molecular formula C10H9NO B1316467 8-Methylquinolin-4(1H)-one CAS No. 23432-44-2

8-Methylquinolin-4(1H)-one

Cat. No. B1316467
CAS RN: 23432-44-2
M. Wt: 159.18 g/mol
InChI Key: HTISUYZVEWQIMP-UHFFFAOYSA-N
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Description

8-Methylquinolin-4(1H)-one is a heterocyclic compound . It is also known as o-Toluquinoline . Its empirical formula is C10H9N .


Molecular Structure Analysis

The molecular structure of 8-Methylquinolin-4(1H)-one consists of a quinoline core with a methyl group attached to the 8th carbon . The molecular weight is 143.19 .


Physical And Chemical Properties Analysis

8-Methylquinolin-4(1H)-one is a liquid at room temperature . It has a refractive index of 1.614 , a boiling point of 143 °C/34 mmHg , and a density of 1.052 g/mL at 25 °C .

Scientific Research Applications

Anticancer Activity

Research on novel derivatives of quinoline, including 8-Methylquinolin-4(1H)-one, has shown promising anticancer activity. Kubica et al. (2018) synthesized new compounds with potential anticancer effects. Their in vitro evaluations indicated selectivity towards cancer cells, with certain compounds inhibiting cell migration, suggesting their potential as therapeutically effective anticancer drugs (Kubica et al., 2018). Cui et al. (2017) also identified a lead compound with significant anticancer properties, highlighting its role in inhibiting tumor growth and disrupting tumor vasculature in mice (Cui et al., 2017).

Antimicrobial Potential

The antimicrobial activities of 8-Methylquinolin-4(1H)-one derivatives have been explored, with findings indicating their potential in developing natural preservatives against foodborne bacteria. Kim et al. (2014) investigated the antimicrobial activities of Citrullus colocynthis fruits and 4-methylquinoline analogues, revealing their effectiveness against foodborne bacteria, thus presenting an avenue for eco-friendly food supplemental agents (Kim et al., 2014).

Corrosion Inhibition

Studies have shown that derivatives of 8-Methylquinolin-4(1H)-one can serve as efficient corrosion inhibitors. Rbaa et al. (2019) synthesized novel heterocyclic compounds based on 8-hydroxyquinoline moiety, demonstrating their ability to protect mild steel in hydrochloric acid, indicating their utility in corrosion protection applications (Rbaa et al., 2019).

Synthetic Applications

The reactivity and versatility of 8-Methylquinolin-4(1H)-one derivatives have been utilized in various synthetic applications, including the development of new pharmaceuticals and materials. For instance, Ghosh and Samanta (2019) developed a straightforward Rh(III)-catalyzed strategy for the arylation of 8-methylquinoline, showcasing the compound's utility in organic synthesis (Ghosh & Samanta, 2019).

Safety And Hazards

8-Methylquinolin-4(1H)-one is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It has a flash point of 105 °C .

properties

IUPAC Name

8-methyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-7-3-2-4-8-9(12)5-6-11-10(7)8/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTISUYZVEWQIMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00510356
Record name 8-Methylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00510356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methylquinolin-4(1H)-one

CAS RN

23432-44-2
Record name 8-Methylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00510356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
FA El‐Essawy, WA El‐Sayed - Journal of Heterocyclic …, 2013 - Wiley Online Library
A series of substituted 1,3,4‐oxadiazole, 1,2,4‐triazole, and 1,3,4‐thiadiazole derivatives of the substituted 3‐carboethoxy‐1,4‐dihydro‐4‐oxoquinoline have been synthesized through …
Number of citations: 13 onlinelibrary.wiley.com
AK Yadav, GR Sharma, P Dhakad, T Yadav - Tetrahedron Letters, 2012 - Elsevier
A new, convenient, environmentally benign two-step synthesis of 4(1H)-quinolones, 5H-thiazolo[3,2-a]pyrimidin-5-one and 4H-pyrimido[2,1-b]benzothiazol-4-ones have been …
Number of citations: 22 www.sciencedirect.com
P Kumar, S Singh, A Yadav - chemistry-journal.org
In this strategy, we have performed eco-friendly methodology for the synthesis of Quinolin-4 (1H)-one and its derivatives in the presence of ionic liquid [BMIM] Br and the reaction carried …
Number of citations: 0 chemistry-journal.org
KA Bachovchin, A Sharma, S Bag… - Journal of medicinal …, 2018 - ACS Publications
Lapatinib, an approved epidermal growth factor receptor inhibitor, was explored as a starting point for the synthesis of new hits against Trypanosoma brucei, the causative agent of …
Number of citations: 25 pubs.acs.org
P Kumar, A Yadav, S Singh - GP GLOBALIZE RESEARCH JOURNAL OF … - gpglobalize.in
An eco-friendly methodology for the synthesis of Quinolin-4 (1H)-one and its derivatives in the presence of ionic liquid [BMIM] Br has been suggested and the reaction carried out …
Number of citations: 0 www.gpglobalize.in
M Berg, G Bal, A Goeminne… - ChemMedChem …, 2009 - Wiley Online Library
A series of bicyclic N‐arylmethyl‐substituted iminoribitols were synthesised and evaluated in vitro against T. vivax nucleoside hydrolase. The importance of the N–Asp40 interaction was …
H Bai, F Liu, X Wang, P Wang, C Huang - ACS omega, 2018 - ACS Publications
The development of a clear chemical process to produce diverse value-added chemicals from low-cost raw materials is a particularly attractive concept and represents a considerable …
Number of citations: 12 pubs.acs.org
E Saripinar, S Karataş - Journal of heterocyclic chemistry, 2005 - Wiley Online Library
The reactions of the 2,3‐dihydro‐1H‐furan‐2,3‐dione 1 with Schiff bases 2a‐f at 60–70C furnish the corresponding 2,3‐dihydro‐1H‐pyrole‐2,3‐diones 3a‐f. The heating of 3a‐d …
Number of citations: 4 onlinelibrary.wiley.com
A Sharma - 2021 - search.proquest.com
Human African trypanosomiasis is a fatal disease caused by Trypanosoma brucei rhodesiense and T. b. gambiense which establish acute and chronic infection, respectively. This …
Number of citations: 2 search.proquest.com

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